

Application Note: Technical Handling & Protocols for Boc-His(pi-Bom)-OMe

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Compound of Interest

Compound Name: Boc-His(pi-Bom)-OMe . HCl

Cat. No.: B13870952

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Executive Summary & Strategic Rationale

Boc-His(pi-Bom)-OMe (N-

-t-Butyloxycarbonyl-N-

-benzyloxymethyl-L-histidine methyl ester) is a high-value, specialized building block designed to solve one of the most persistent challenges in peptide chemistry: Histidine Racemization.

While standard Histidine derivatives are prone to losing chiral integrity during activation (via the enamine mechanism), the Benzyloxymethyl (Bom) group offers unique protection. By substituting the

-nitrogen (pros-nitrogen) of the imidazole ring, the Bom group sterically and electronically inhibits proton abstraction at the

-carbon.

This guide provides a rigorous Standard Operating Procedure (SOP) for handling, storing, and utilizing this compound, ensuring maximum yield and optical purity in complex peptide synthesis.

Chemical Profile & Critical Properties[1][2]

Property	Specification
Chemical Name	Boc-His(-Bom)-OMe
CAS Number	83468-80-8 (HCl salt form ref)
Molecular Formula	(Free Base)
Molecular Weight	~389.45 g/mol
Solubility	DCM, DMF, DMSO, MeOH; Insoluble in Water
Purity Requirement	98% (HPLC) for GMP synthesis
Appearance	White to off-white powder
Storage	-20°C, Desiccated, Argon overlay recommended

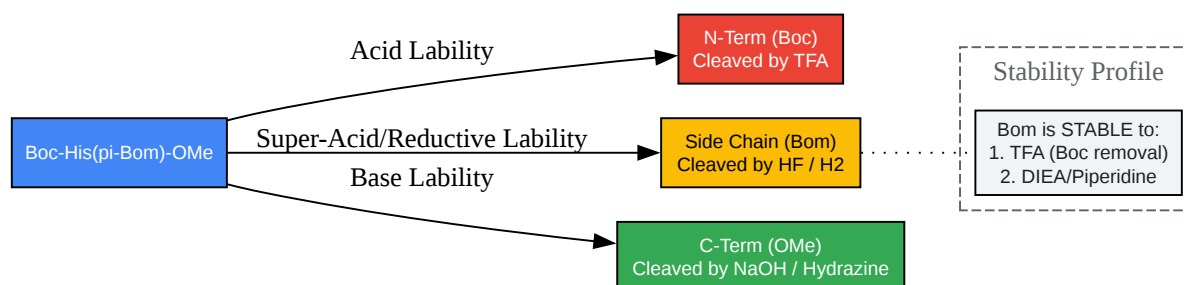
Mechanism of Action: The -Bom Advantage

To use this reagent effectively, one must understand why it is used.[\[1\]](#)

- Racemization Suppression: In unprotected or -protected histidine, the -nitrogen can act as a base, facilitating the formation of an enamine intermediate that leads to loss of chirality at the -carbon. The Bom group blocks the -position, effectively "locking" the imidazole tautomerism and preventing this intramolecular base catalysis.
- Orthogonality:
 - Boc: Acid labile (TFA).
 - OMe: Base labile (Saponification) or Hydrazine labile.

- Bom: Stable to TFA and Base; cleaved by HF (Hydrofluoric Acid), TFMSA (Trifluoromethanesulfonic acid), or Hydrogenolysis ().

Visualization: Orthogonal Protection Logic



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Caption: Orthogonal cleavage map showing the specific reagents required for each protecting group, highlighting the stability of Bom during standard Boc deprotection.

Standard Operating Procedure (SOP)

Storage & Handling[2][6]

- Temperature: Store strictly at -20°C. Room temperature storage can lead to slow ester hydrolysis or spontaneous decomposition.
- Moisture Control: The methyl ester is susceptible to hydrolysis. Allow the vial to equilibrate to room temperature for 30 minutes inside a desiccator before opening to prevent water condensation.
- Weighing: Use anti-static weighing boats. Avoid metal spatulas if possible to prevent trace metal coordination with the imidazole ring.

Activation & Coupling Protocol (Solution Phase)

Context: Utilizing Boc-His(pi-Bom)-OMe as a C-terminal acceptor or modifying it for coupling.

Scenario: You intend to saponify the methyl ester to create Boc-His(pi-Bom)-OH for coupling to a resin or amine.

Step-by-Step Protocol:

- Dissolution: Dissolve 1.0 eq of Boc-His(pi-Bom)-OMe in minimal MeOH/Dioxane (1:1 v/v).
- Saponification:
 - Cool solution to 0°C.
 - Add 1.1 eq of 1N LiOH dropwise. Note: LiOH is preferred over NaOH to prevent racemization during hydrolysis.
 - Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC.
- Work-up:
 - Neutralize carefully with 1N HCl to pH 3-4.
 - Extract immediately with Ethyl Acetate (EtOAc).
 - Wash organic layer with brine, dry over
.
 - Concentrate in vacuo to yield Boc-His(pi-Bom)-OH.
- Coupling (DCC/HOBt Method):
 - Dissolve the free acid (from step 3) in DCM/DMF.
 - Add 1.0 eq HOBt (Hydroxybenzotriazole).
 - Add 1.0 eq DCC (Dicyclohexylcarbodiimide) at 0°C.
 - Stir 20 min to form the active ester.
 - Add the amine component (Amino-resin or peptide fragment).

Final Deprotection (The Critical Bom Cleavage)

Warning: This step involves hazardous reagents (HF or TFMSA).

The Bom group generates formaldehyde upon cleavage. If your peptide contains N-terminal Cysteine, the formaldehyde will react to form a Thiazolidine adduct, permanently modifying your peptide.

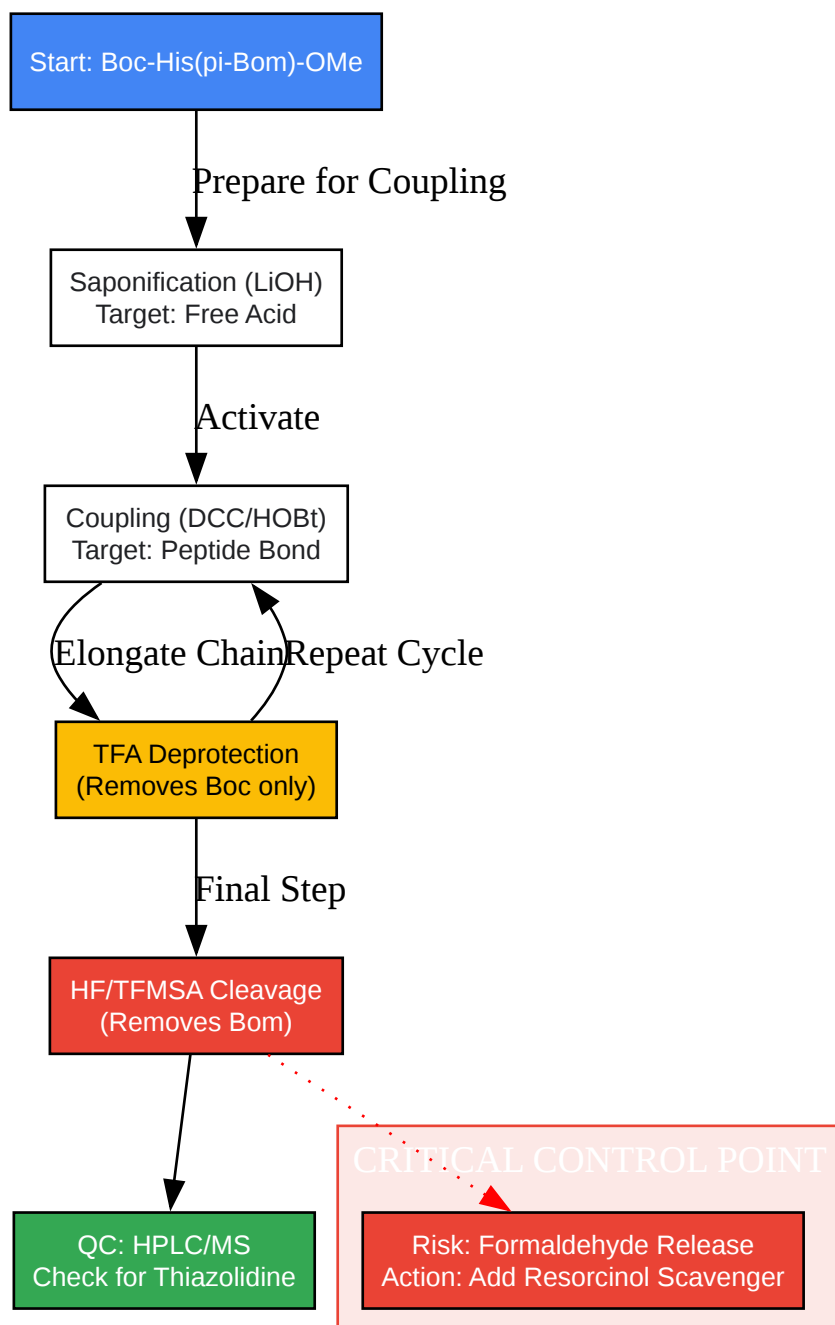
Protocol (HF Cleavage):

- Scavenger Prep: Prepare a scavenger cocktail containing Resorcinol or Thioanisole.
 - Ratio: Anisole:Dimethylsulfide:p-Thiocresol (1:1:0.2).
 - Crucial: Add Resorcinol if Cysteine is present to trap formaldehyde.
- Reaction:
 - Place dried peptide-resin/protected peptide in a Teflon reaction vessel.
 - Condense anhydrous HF (-78°C) onto the sample.
 - Warm to 0°C and stir for 45-60 minutes.
- Work-up:
 - Evaporate HF under a stream of Nitrogen.
 - Precipitate peptide in cold Diethyl Ether.
 - Centrifuge and wash 3x with Ether to remove scavengers and the cleaved Bom-byproducts.

Troubleshooting & Quality Control

Observation	Root Cause	Corrective Action
Low Yield after Coupling	Steric hindrance of Bom group	Switch to HATU/HOAt coupling reagents; increase reaction time.
Thiazolidine Adduct (+12 Da mass shift)	Formaldehyde capture by Cysteine	Mandatory: Add Cysteine-specific scavengers (Cysteamine or Resorcinol) during HF cleavage.
Racemization Detected	Base-catalyzed proton abstraction	Ensure base (DIEA/NMM) does not exceed 2.0 eq during coupling. Keep temperature at 0°C during activation.
Incomplete Bom Removal	Old HF or insufficient time	Ensure HF is anhydrous; extend reaction time to 90 min at 0°C (monitor closely).

Visualization: Synthesis Workflow & Checkpoints



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Caption: Step-by-step synthesis workflow emphasizing the critical control point during final deprotection to prevent side-reactions.

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